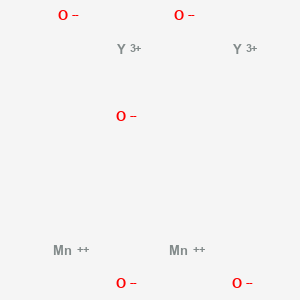
2-(iso-Butylthio)benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(iso-Butylthio)benzoyl chloride is an organic compound with the molecular formula C11H13ClOS It is a derivative of benzoyl chloride, where the benzoyl group is substituted with an iso-butylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(iso-Butylthio)benzoyl chloride typically involves the reaction of benzoyl chloride with iso-butylthiol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:
C6H5COCl+iso-C4H9SH→C6H4(COCl)(Siso-C4H9)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the necessary anhydrous conditions and optimize reaction parameters for higher yields.
化学反応の分析
Types of Reactions
2-(iso-Butylthio)benzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation Reactions: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent (e.g., dichloromethane) under controlled temperature conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
科学的研究の応用
2-(iso-Butylthio)benzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Employed in the modification of biomolecules for studying biological processes.
作用機序
The mechanism of action of 2-(iso-Butylthio)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The thioether group can undergo oxidation, affecting the compound’s overall reactivity and properties.
類似化合物との比較
Similar Compounds
Benzoyl Chloride: The parent compound, which lacks the iso-butylthio group.
2-(Methylthio)benzoyl Chloride: Similar structure but with a methylthio group instead of an iso-butylthio group.
2-(Phenylthio)benzoyl Chloride: Contains a phenylthio group instead of an iso-butylthio group.
Uniqueness
2-(iso-Butylthio)benzoyl chloride is unique due to the presence of the iso-butylthio group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it valuable for specific applications in organic synthesis and material science.
特性
分子式 |
C11H13ClOS |
|---|---|
分子量 |
228.74 g/mol |
IUPAC名 |
2-(2-methylpropylsulfanyl)benzoyl chloride |
InChI |
InChI=1S/C11H13ClOS/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6,8H,7H2,1-2H3 |
InChIキー |
TZXLPSYVTHPBJP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CSC1=CC=CC=C1C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-piperidin-1-ylmethanone](/img/structure/B12644219.png)




